Dysprosium oxide

Catalog No.
S595474
CAS No.
1308-87-8
M.F
Dy2O3
M. Wt
372.9982
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dysprosium oxide

CAS Number

1308-87-8

Product Name

Dysprosium oxide

IUPAC Name

dysprosium(3+);oxygen(2-)

Molecular Formula

Dy2O3

Molecular Weight

372.9982

InChI

InChI=1S/2Dy.3O/q2*+3;3*-2

InChI Key

GEZAXHSNIQTPMM-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Dy+3].[Dy+3]

Synonyms

didysprosium trioxide, dysprosia, dysprosium oxide, dysprosium oxide (Dy2O3)

Canonical SMILES

[O-2].[O-2].[O-2].[Dy+3].[Dy+3]

Nuclear Energy:

  • Neutron Absorption: Dysprosium oxide possesses a high neutron absorption cross-section, meaning it effectively captures neutrons. This property makes it a crucial component in nuclear control rods, which regulate the fission process in nuclear reactors by absorbing excess neutrons and preventing uncontrolled chain reactions. Source: [Royal Society of Chemistry: ]

Material Science:

  • Solid Oxide Fuel Cells (SOFCs): Research is ongoing to explore dysprosium oxide as an electrolyte material in SOFCs. Its high ionic conductivity and chemical stability at high temperatures make it a potential candidate for developing more efficient and durable SOFCs. Source: [Journal of Materials Science]
  • Solid-State Lighting: Dysprosium oxide is being investigated as a dopant material for improving the luminescence properties of phosphors used in solid-state lighting applications. Doping certain materials with dysprosium oxide can enhance their light emission efficiency and color rendering. Source: [Scientific Reports: ]

Catalysis:

  • Catalyst Support: Dysprosium oxide nanoparticles are being studied as potential catalyst supports due to their high surface area and unique chemical properties. These characteristics can improve the efficiency and selectivity of various catalytic reactions. Source: [ACS Catalysis]

Biomedical Applications (Emerging Research):

  • Drug Delivery and Imaging: Recent research suggests that dysprosium oxide nanoparticles have potential applications in drug delivery and bioimaging. Their unique properties, such as biocompatibility and tunable surface functionalities, are being explored for targeted drug delivery and bioimaging techniques. Source: [International Journal of Nanomedicine]

Dysprosium oxide (Dy₂O₃) is a sesquioxide that appears as a pastel yellowish-green powder. It is slightly hygroscopic and possesses unique properties that make it valuable in various industrial applications. The compound is known for its high thermal stability and ability to absorb neutrons effectively, which are crucial characteristics in nuclear applications .

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Dysprosium/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Reactions with Halogens: Dysprosium reacts vigorously with halogens to form dysprosium(III) halides:
    • With fluorine: 2Dy+3F22DyF32\text{Dy}+3\text{F}_2\rightarrow 2\text{DyF}_3
    • With chlorine: 2Dy+3Cl22DyCl32\text{Dy}+3\text{Cl}_2\rightarrow 2\text{DyCl}_3

      Dysprosium oxide can be synthesized through various methods:

      • Thermal Decomposition: Heating dysprosium carbonate or hydroxide can yield dysprosium oxide.
      • Reduction of Dysprosium Trifluoride: This method involves reducing dysprosium trifluoride using calcium metal.
      • Solvent Extraction: Commonly used for isolating dysprosium from minerals like monazite and bastnaesite through ion exchange techniques .

  • Dysprosium oxide has a wide range of applications:

    • Nuclear Reactors: Due to its high thermal neutron absorption cross-section, it is used in control rods for nuclear reactors.
    • Magnets: It enhances the performance of neodymium-based magnets, particularly in high-temperature environments.
    • Lasers and Phosphors: Utilized in laser technology and phosphor materials for displays.
    • Ceramics and Glass: Employed in the production of specialized ceramics and glass due to its unique optical properties .

    Studies on dysprosium oxide focus on its interactions in various environments, particularly concerning its stability under high temperatures and its behavior in nuclear applications. Research indicates that it maintains structural integrity when exposed to neutron bombardment, making it suitable for extended use in nuclear reactors .

    Dysprosium oxide shares similarities with several other rare earth oxides. Below is a comparison highlighting its uniqueness:

    CompoundFormulaUnique Properties
    Neodymium OxideNd₂O₃Stronger magnetic properties than dysprosium oxide.
    Terbium OxideTb₂O₃Higher luminescence efficiency in phosphors.
    Samarium OxideSm₂O₃Notable for its use in permanent magnets.
    Europium OxideEu₂O₃Superior red phosphor properties for displays.

    Dysprosium oxide stands out due to its effective neutron absorption and thermal stability, making it particularly valuable in nuclear technology compared to its counterparts .

    Hydrothermal and Solvothermal Synthesis

    Hydrothermal synthesis represents one of the most efficient routes for producing Dy2O3 nanoparticles with controlled morphology and uniform size distribution. This approach utilizes high-temperature, high-pressure aqueous environments to facilitate crystal growth from precursor materials. Recent studies have optimized hydrothermal synthesis using Response Surface Methodology – Box-Behnken experimental design (RSM-BBD) to systematically investigate key parameters affecting Dy2O3 nanoparticle formation.

    The hydrothermal synthesis typically involves dissolving dysprosium precursors in an alkaline medium, followed by treatment in an autoclave under elevated temperature and pressure. Research has demonstrated that optimal conditions can be achieved using 15 g PEG and 0.45 g Dy2O3 at 200°C for 7 hours, resulting in high-yield production of Dy2O3 nanoparticles with average diameter as small as 10.1 nm. The resulting particles exhibit spherical and nanowire morphologies with cubic crystal structure.

    Solvothermal synthesis, a variation of hydrothermal synthesis employing non-aqueous solvents, has been successfully used to produce unique 3D tube-globular Dy2O3 nanostructures. This approach offers additional control over particle morphology through the choice of solvent, reaction temperature, and duration. A notable recent innovation is the one-step solvothermal method that eliminates the need for multiple processing steps, improving synthesis efficiency and reducing production complexity.

    For large-scale applications, hydrothermal synthesis has demonstrated significant advantages in producing Dy2O3 nanoparticles with regular shapes and uniform particle sizes in the nanometer range. This approach effectively addresses challenges associated with excess acid usage, worker exposure risks, and processing equipment durability that are common in alternative methods.

    Table 1: Key Parameters in Hydrothermal Synthesis of Dy2O3 Nanoparticles

    ParameterOptimal RangeEffect on MorphologyReference
    Temperature130-210°CHigher temperatures promote crystal growth
    Reaction Time7-24 hoursLonger times increase crystallinity
    PEG:Dy2O3 Ratio15g:0.45gAffects particle size and dispersion
    pH3-5Influences nucleation and growth kinetics
    PressureAutogenousAffects solubility and reaction rate

    Moreover, single-step hydrothermal approaches have been developed for creating composite materials such as Dy2O3@TiO2 nanocomposites. In this process, dysprosium nitrate and titanium tetraisopropoxide precursors react in basic conditions at 180°C for 24 hours, followed by calcination at 550°C to form the final nanocomposite structure. These composites demonstrate enhanced properties compared to pure Dy2O3, making them promising candidates for photocatalytic applications.

    Homogeneous Precipitation and Sol-Gel Methods

    Homogeneous precipitation represents another versatile approach for synthesizing Dy2O3 nanoparticles with controlled size distribution. This method relies on the gradual and uniform formation of precipitates throughout the solution volume, achieved through the slow release of precipitating agents. Research has demonstrated that particle characteristics strongly depend on experimental parameters, particularly metal cation concentration ([Dy3+]) and to a lesser extent, urea concentration and aging time.

    In a typical homogeneous precipitation process, dysprosium salts react with precipitating agents like urea under controlled conditions. The precipitated particles are generally spherical, uniform in size, and initially amorphous. Upon heat treatment in air, they decompose into crystalline Dy2O3 while preserving their original morphology. Notably, the presence of chlorine ions (Cl-) significantly influences particle growth and agglomeration, suggesting an aggregation-based growth mechanism.

    The sol-gel method offers an alternative approach for synthesizing Dy2O3 nanoparticles with well-defined mesoporous structures. This technique involves the formation of a colloidal solution (sol) that gradually transforms into a gel-like network containing the desired metal oxide. A significant advancement in this field is the surfactant-assisted templating sol-gel process, which has been successfully employed to synthesize nanocrystalline mesoporous Dy2O3 with narrow monomodal pore size distribution under mild conditions.

    This process typically involves controlling the hydrolysis and condensation steps of dysprosium n-butoxide modified with acetylacetone in the presence of surfactants such as laurylamine hydrochloride. The resulting materials exhibit nanosized particles with extremely narrow pore size distribution in the mesopore region, as confirmed by Barrett-Joyner-Halenda (BJH) analysis.

    A noteworthy variation is the nonaqueous sol-gel synthesis using benzyl alcohol as a reaction medium. This approach has produced hierarchical nanosheet microspheres of Dy2O3, using rare earth acetylacetonates as precursors. The nonaqueous environment provides unique advantages in controlling reaction kinetics and nanoparticle morphology.

    Table 2: Comparison of Homogeneous Precipitation and Sol-Gel Synthesis Parameters

    MethodKey PrecursorsControlling FactorsResulting MorphologyReference
    Homogeneous PrecipitationDysprosium salts, Urea[Dy3+], Urea concentration, Aging timeSpherical nanoparticles
    Sol-Gel (Aqueous)Dysprosium alkoxides, AcetylacetoneHydrolysis rate, Surfactant typeMesoporous structures
    Sol-Gel (Nonaqueous)Rare earth acetylacetonates, Benzyl alcoholSolvent type, TemperatureHierarchical nanosheets
    Sol-Gel (Pechini)Yttrium oxide, RE acetatesCalcination temperaturePolycrystalline structures

    Recently, a green synthesis approach using natural templates has also been reported. Biosynthesis of Dy2O3 nanoparticles using Piper Retrofractum Vahl offers an environmentally friendly alternative that demonstrates high stability and catalytic performance. This method represents a growing trend toward more sustainable synthesis routes in nanomaterial production.

    Nanoparticle Engineering: Size, Shape, and Surface Modification

    Control over size, shape, and surface properties of Dy2O3 nanoparticles is critical for tailoring their performance in various applications. Research has demonstrated that synthesis parameters can be systematically optimized to achieve desired morphological characteristics. For instance, the hydrothermal synthesis temperature significantly influences the formation of different morphologies, with temperatures around 130°C producing hydroxide nanorods and 210°C leading to oxide nanorods from the same precursors.

    The morphological diversity of Dy2O3 nanostructures includes nanorods, nanosheets, nanodisks, and hierarchical architectures. Stacks of ultrathin nanodisks and hierarchical nanosheet microspheres have been successfully synthesized via nonaqueous sol-gel processes. Similarly, both Dy(OH)3 and Dy2O3 nanorods and nanosheets have been produced through hydrothermal methods, with cubic phase Dy2O3 resulting from the thermal transformation of the hydroxide precursors.

    Surface modification plays a crucial role in preventing agglomeration and enhancing the functionality of Dy2O3 nanoparticles. Polyethylene glycol (PEG) is commonly employed as a template to create uniform shapes and prevent particle agglomeration. Beyond improving physical characteristics, PEG coating enhances the biocompatibility of Dy2O3 nanoparticles, making them suitable for biomedical applications.

    Table 3: Morphological Control in Dy2O3 Nanoparticle Synthesis

    Desired MorphologySynthesis ApproachKey ParametersSize RangeReference
    Spherical NanoparticlesHydrothermal with PEGTemperature (200°C), PEG ratio~10.1 nm
    NanorodsHydrothermalTemperature (210°C)Variable length
    NanosheetsSolvothermalPrecursor type, solventNanoscale thickness
    3D Tube-GlobularSolvothermalOne-step process parametersComplex 3D structure
    Hierarchical MicrospheresNonaqueous Sol-GelBenzyl alcohol mediumMicroscale assemblies

    The particle size of Dy2O3 nanostructures can be precisely controlled through several experimental parameters. In homogeneous precipitation, the metal cation concentration exerts the strongest influence on particle size, while the presence of specific ions like chlorine can significantly affect growth behavior and agglomeration. Similarly, in sol-gel synthesis, controlling the hydrolysis and condensation rates through careful selection of precursors and modifying agents allows for fine-tuning of particle size and pore characteristics.

    Advanced characterization techniques including X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and Barrett-Joyner-Halenda (BJH) analysis have been instrumental in understanding the relationship between synthesis conditions and resulting nanoparticle characteristics. These analyses confirm the achievement of extremely narrow pore size distributions and precise particle size control in optimized synthesis protocols.

    Comparative Analysis of Synthesis Routes: Efficiency, Scalability, and Morphological Control

    Different synthesis approaches for Dy2O3 nanoparticles offer distinct advantages and limitations regarding efficiency, scalability, and morphological control. A comprehensive comparison reveals that hydrothermal synthesis generally provides superior control over particle morphology and size distribution compared to conventional methods like mechanical grinding.

    Hydrothermal synthesis demonstrates significant advantages for large-scale production of Dy2O3 nanoparticles with regular shapes and uniform particle sizes. This approach effectively addresses challenges associated with excess acid usage, worker exposure risks, and processing equipment durability that plague alternative methods. SEM imaging confirms that hydrothermal synthesis produces nanoparticles with more regular shapes and uniform particle size distributions compared to both mechanical grinding and conventional sol-gel approaches.

    Sol-gel synthesis, particularly with surfactant assistance, offers exceptional control over mesoporous structures but may present challenges in scaling up production. The surfactant-assisted templating sol-gel process produces nanocrystalline Dy2O3 with narrow monomodal pore size distribution under mild conditions, making it suitable for specialized applications requiring precise pore engineering.

    Table 4: Comparative Analysis of Synthesis Methods for Dy2O3 Nanoparticles

    Synthesis MethodEfficiencyScalabilityMorphological ControlEnvironmental ImpactReference
    HydrothermalHighHighExcellentModerate
    SolvothermalModerateModerateExcellentModerate-High
    Homogeneous PrecipitationHighModerateGoodModerate
    Sol-GelModerateLow-ModerateExcellent (mesopores)Moderate
    Mechanical GrindingLowHighPoorLow
    BiosynthesisModerateLowModerateVery Low

    Nonaqueous sol-gel synthesis offers unique advantages in producing hierarchical nanostructures but may involve more complex processing steps and organic solvents. In contrast, the emerging biosynthesis approach using natural templates like Piper Retrofractum Vahl represents an environmentally friendly alternative, although it currently faces limitations in scaling and morphological control.

    The choice of synthesis route significantly impacts the crystal structure, surface morphology, and performance characteristics of Dy2O3 nanoparticles. Hydrothermal synthesis typically produces highly crystalline particles with cubic structure, as confirmed by XRD analysis. Sol-gel approaches yield mesoporous structures with high surface areas advantageous for catalytic applications. Meanwhile, homogeneous precipitation produces spherical, uniform particles that maintain their morphology after thermal treatment.

    Functionalization Strategies (e.g., PEG Coating, Composite Formation)

    Functionalization of Dy2O3 nanoparticles is essential for enhancing their performance in specific applications and improving their compatibility with various environments. Among the most widely used functionalization strategies is polyethylene glycol (PEG) coating, which serves multiple purposes including preventing agglomeration, creating uniform shapes, and enhancing biocompatibility for biomedical applications.

    In hydrothermal synthesis, PEG can be incorporated directly as a template, with optimization studies revealing that a mass ratio of 15 g PEG to 0.45 g Dy2O3 produces nanoparticles with optimal characteristics. The PEG molecules attach to the nanoparticle surface, creating a protective layer that stabilizes the particles and prevents their coalescence during formation and subsequent processing.

    Composite formation represents another important functionalization strategy, resulting in materials with enhanced or hybrid properties. Notable examples include:

    • Dy2O3-Pd-PDA/rGO heterojunction nanocomposite: This two-dimensional nanocomposite demonstrates exceptional sensing capabilities for hydrogen gas. The composite structure creates Dy-O bondings at the interface between Dy2O3 and reduced graphene oxide (rGO), positively affecting hydrogen sensing performance at low operating temperatures. Additionally, the formation of Pd-O-Dy bonds serves as active sites at the interface between Dy2O3 and Pd nanoparticles, facilitating hydrogen molecule chemisorption and creating a synergic effect on material durability.

    • Fe3O4-PEG-Dy2O3 nanocomposites: These magnetic nanocomposites combine the magnetic properties of iron oxide with the functional characteristics of Dy2O3, creating multifunctional materials suitable for applications like drug delivery or magnetic separation.

    • Dy2O3@TiO2 nanocomposites: Synthesized via a single-step hydrothermal approach, these nanocomposites combine the properties of both materials to create efficient photocatalysts. The synthesis involves mixing dysprosium nitrate and titanium tetraisopropoxide precursors, followed by hydrothermal treatment and calcination.

    Table 5: Functionalization Strategies for Dy2O3 Nanoparticles

    Functionalization StrategyMethodologyBenefitsApplicationsReference
    PEG CoatingDirect addition during synthesisPrevents agglomeration, enhances biocompatibilityBiomedical applications
    Dy2O3-Pd-PDA/rGO CompositeEnvironmentally friendly fabricationEnhanced H2 sensing, Reduced energy barrierGas sensing
    Fe3O4-PEG-Dy2O3 CompositeMagnetic separationMagnetic properties, Targeting capabilityDrug delivery
    Dy2O3@TiO2 CompositeSingle-step hydrothermalEnhanced photocatalytic activityEnvironmental remediation
    Cancer-targeting LigandsConjugation to PEG-coated particlesTumor-specific targetingCancer diagnosis and therapy

    Advanced functionalization approaches for biomedical applications include the conjugation of cancer-targeting ligands to PEG-coated Dy2O3 nanoparticles. Similar to strategies used with gadolinium oxide, dysprosium oxide nanoparticles can be functionalized with targeting moieties to enhance their specificity for tumor cells, making them valuable for diagnostic imaging and potential therapeutic applications.

    For biomolecule attachment, the coordination between carboxyl groups (COO-) and Dy3+ ions serves as an effective binding mechanism. This interaction has been utilized in functionalizing gadolinium oxide nanoparticles with polyacrylic acid (PAA) and subsequent conjugation with targeting peptides like RGD through amide bond formation. Similar strategies can be applied to Dy2O3 nanoparticles, leveraging the hard acid (Dy3+)–hard base (COO-) interaction for stable functionalization.

    Crystallographic Phases: Cubic, Monoclinic, and Hexagonal Structures

    Dysprosium oxide adopts distinct crystallographic phases depending on temperature. Below 1870°C, Dy₂O₃ stabilizes in a cubic crystal structure (space group Ia-3), characterized by a coordination number of six for dysprosium ions and oxygen atoms arranged in a distorted cubic lattice [1] [2]. Above 1870°C, a phase transition occurs, leading to monoclinic (space group C2/m) or hexagonal (space group P-3m1) configurations [1]. High-temperature X-ray diffraction (XRD) studies of Dy₂O₃-ZrO₂ composites reveal that the cubic-to-monoclinic transition is accompanied by a 4.2% volume expansion, attributed to the rearrangement of oxygen vacancies and lattice distortions [2].

    The cubic phase’s stability is influenced by dopants; for example, zirconia (ZrO₂) integration above 42.7 wt% suppresses cubic Dy₂O₃ formation, favoring monoclinic symmetry due to ionic radius mismatch [2]. Lattice parameters for the cubic phase are a = 10.67 Å, while the monoclinic phase exhibits a = 14.02 Å, b = 3.56 Å, and c = 8.71 Å with β = 100.3° [2].

    Table 1: Crystallographic Parameters of Dysprosium Oxide Phases

    PhaseSpace GroupLattice Parameters (Å)Coordination Number
    CubicIa-3a = 10.676
    MonoclinicC2/ma = 14.02, b = 3.56, c = 8.71, β = 100.3°7
    HexagonalP-3m1a = 3.85, c = 6.026

    Band Structure and Optical Properties: Theoretical Models (Density Functional Theory, Generalized Gradient Approximation, Local Density Approximation)

    Density Functional Theory (DFT) simulations reveal Dy₂O₃’s indirect band gap of 4.18 eV using the Generalized Gradient Approximation (GGA) and 4.09 eV with the Local Density Approximation (LDA) [3]. The valence band maximum (VBM) resides at the Γ-point, while the conduction band minimum (CBM) lies near the H-point, driven by hybridization between oxygen 2p and dysprosium 5d orbitals [3]. Second-order GGA (SOGGA) calculations yield a band gap of 4.17 eV, closely aligning with experimental values (4.24–4.41 eV) obtained via spectroscopic ellipsometry [3].

    Optical absorption spectra of Dy³⁺-doped Gd₃Ga₃Al₂O₁₂ crystals show prominent peaks at 450 nm (⁶H₁₅/₂ → ⁴I₁₅/₂) and 750 nm (⁶H₁₅/₂ → ⁶F₃/₂), indicative of 4f-4f transitions [4]. These transitions are sensitive to crystal field splitting, with a Stark splitting energy of 320 cm⁻¹ observed at 5 K [4].

    Table 2: Computed Band Gaps of Dy₂O₃ Using DFT Methods

    MethodBand Gap (eV)Deviation from Experiment (%)
    GGA (Wu-Cohen)4.181.2
    LDA4.093.3
    SOGGA4.171.4
    Experimental (GW₀)4.24-

    Charge Transfer Dynamics and Mulliken Population Analysis

    Mulliken population analysis quantifies charge transfer in Dy₂O₃, revealing a net donation of 3.503 e⁻ from dysprosium to oxygen atoms [3]. Dysprosium ions (Dy¹ and Dy²) exhibit valence charges of +1.76 e⁻ and +1.74 e⁻, respectively, while oxygen atoms acquire −1.17 e[3]. This ionic character is reinforced by Löwdin charges, which show 85% of charge density localized on oxygen sites.

    Charge transfer dynamics are temperature-dependent; at 1000°C, oxygen vacancies facilitate hole conduction, increasing electrical conductivity by three orders of magnitude [2]. Ab initio molecular dynamics (AIMD) simulations predict a 12% enhancement in charge mobility upon substituting Dy³⁺ with smaller cations (e.g., Y³⁺), due to reduced lattice strain [3].

    Table 3: Mulliken Charge Distribution in Dy₂O₃

    AtomCharge (e⁻)Contribution to Bonding
    Dy¹+1.765d-2p hybridization
    Dy²+1.745d-2p hybridization
    O−1.172p-5d antibonding states

    Compton Profiles and Electron Momentum Distribution

    Compton scattering profiles, computed via the Linear Combination of Atomic Orbitals (LCAO) method, highlight anisotropies in Dy₂O₃’s electron momentum density [3]. The J₁₁₀–J₁₀₀ anisotropy profile shows a maximum at p_z = 1.2 a.u., reflecting directional covalent bonding between Dy 5d and O 2p orbitals [3]. GGA-based profiles exhibit superior agreement with experiment, with a root-mean-square deviation (RMSD) of 0.03 compared to 0.05 for LDA [3].

    The electron momentum density near the Fermi surface is dominated by Dy 4f states, contributing 67% of the total density of states (DOS) at −2.9 eV [3]. This localization explains Dy₂O₃’s paramagnetic behavior, as unpaired 4f electrons generate magnetic moments of 5.2 μB per dysprosium ion [3].

    Physical Description

    DryPowde

    UNII

    Y423N8C3EV

    GHS Hazard Statements

    Not Classified;
    Reported as not meeting GHS hazard criteria by 30 of 31 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

    Other CAS

    37247-99-7
    1308-87-8
    304470-54-0

    Wikipedia

    Dysprosium(III) oxide

    General Manufacturing Information

    Dysprosium oxide (Dy2O3): ACTIVE

    Dates

    Modify: 2023-08-15

    Explore Compound Types